molecular formula C20H15NO5 B2670664 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-methoxybenzoate CAS No. 1105202-46-7

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-methoxybenzoate

Cat. No. B2670664
CAS RN: 1105202-46-7
M. Wt: 349.342
InChI Key: ZDMCDDZGFCOXQR-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Isoxazole is another organic compound with a five-membered ring that contains one oxygen atom and one nitrogen atom . The compound you mentioned seems to be a complex molecule that contains both of these structures.


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or other similar identifiers. For example, a related compound, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol, has the InChI code 1S/C12H9NO3/c14-7-9-6-12 (16-13-9)11-5-8-3-1-2-4-10 (8)15-11/h1-6,14H,7H2 .


Chemical Reactions Analysis

The chemical reactions involving benzofuran and isoxazole derivatives can be quite diverse, depending on the specific compounds and conditions involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol, is a solid with a molecular weight of 215.21 .

Scientific Research Applications

Anticholinesterase Activity

Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown to be potent inhibitors of either acetyl- (AChE) or butyrylcholinesterase (BChE). These compounds exhibit remarkable selectivity, potentially offering a new avenue for the treatment of conditions where cholinesterase inhibition is beneficial, such as in Alzheimer's disease. The structure-activity relations of these compounds have been valuable in elucidating the mechanisms of interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, also highlighting the potential of benzofuran derivatives in lowering Alzheimer's disease protein, amyloid precursor protein (APP) (Luo et al., 2005).

Antitumor Agents

Dihydrobenzofuran lignans and related benzofurans have been synthesized and evaluated for their anticancer activity in an in vitro human disease-oriented tumor cell line screening panel. The results indicated that these compounds were particularly effective against leukemia and breast cancer cell lines. Notably, certain derivatives exhibited promising activity, suggesting that these benzofuran derivatives could be a new group of antimitotic and potential antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Antimicrobial Activity

Benzofuran derivatives have been isolated from natural sources and studied for their antimicrobial activity. For instance, a benzoisofuranone derivative and carbazole alkaloids isolated from the stem bark of Murraya koenigii showed moderate antimicrobial activity. The minimum inhibitory concentrations (MIC) of these compounds were found to be in the range of 3.13-100 microg/ml, demonstrating the potential of benzofuran derivatives as antimicrobial agents (Rahman & Gray, 2005).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various benzofuran derivatives have been conducted to explore their potential as antitumor agents that inhibit tubulin polymerization, highlighting their promise in cancer therapy. These studies offer insights into the structural requirements for biological activity and open up new possibilities for the development of effective anticancer drugs (Pieters et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some benzofuran derivatives have shown antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, some related compounds are classified as Acute Tox. 3 Oral, indicating they are toxic if swallowed .

Future Directions

Benzofuran and isoxazole derivatives are areas of active research due to their wide range of biological activities. They are being explored for potential applications in drug discovery, especially in the development of antimicrobial agents .

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-23-17-9-5-3-7-15(17)20(22)24-12-14-11-19(26-21-14)18-10-13-6-2-4-8-16(13)25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCDDZGFCOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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